molecular formula C24H23ClN4O2 B11201352 N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B11201352
M. Wt: 434.9 g/mol
InChI Key: GLVMUJAQJFWFBS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, ethyl cyanoacetate, and piperidine derivatives. The key steps may include:

    Formation of the quinoline core: This can be achieved through a condensation reaction between ethyl cyanoacetate and an appropriate aniline derivative.

    Introduction of the piperidine ring: This step involves the reaction of the quinoline intermediate with a piperidine derivative under suitable conditions.

    Final coupling: The final step involves coupling the quinoline-piperidine intermediate with 4-chloroaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro or cyano groups, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals.

Uniqueness

N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H23ClN4O2/c1-2-31-20-7-8-22-21(13-20)23(17(14-26)15-27-22)29-11-9-16(10-12-29)24(30)28-19-5-3-18(25)4-6-19/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30)

InChI Key

GLVMUJAQJFWFBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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